molecular formula C19H25N3O2 B2356665 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1286728-05-9

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

Cat. No. B2356665
CAS RN: 1286728-05-9
M. Wt: 327.428
InChI Key: JYIWOJYROIOQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3), which is a tyrosine kinase enzyme that plays a crucial role in the immune system.

Mechanism of Action

CP-690,550 selectively inhibits 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea by binding to its active site, thereby preventing the phosphorylation of signal transducers and activators of transcription (STAT) proteins. This inhibition leads to the suppression of cytokine signaling, which is essential for the activation of T cells and B cells. CP-690,550 has been shown to be highly selective for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, with minimal inhibition of other JAK family members.
Biochemical and Physiological Effects
CP-690,550 has been shown to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. CP-690,550 has also been shown to reduce the proliferation of T cells and B cells, leading to the suppression of the immune response. In addition, CP-690,550 has been shown to have a positive effect on bone metabolism, which is often disrupted in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-690,550 for lab experiments is its high selectivity for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, which minimizes off-target effects. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one of the limitations of CP-690,550 is its potential for immunosuppression, which can lead to an increased risk of infections. Therefore, careful monitoring of patients is required when using this compound for therapeutic purposes.

Future Directions

There are several future directions for the research on CP-690,550. One of the areas of interest is the potential use of this compound in the treatment of other autoimmune diseases such as multiple sclerosis and type 1 diabetes. Another area of research is the development of more selective 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea inhibitors that can overcome the limitations of CP-690,550. Additionally, the use of CP-690,550 in combination with other immunomodulatory agents is also an area of interest for future research.
Conclusion
In conclusion, CP-690,550 is a chemical compound that has shown significant potential for the treatment of autoimmune diseases. The compound selectively inhibits 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, leading to the suppression of the immune response. CP-690,550 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical studies. However, further research is required to fully understand the potential of this compound in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis method of CP-690,550 involves the reaction of 1-(4-methoxyphenethyl)piperazine with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of sodium triacetoxyborohydride to obtain the intermediate compound. The intermediate compound is then reacted with cyclopropyl isocyanate to yield the final product, CP-690,550. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies by inhibiting the activity of 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, which is involved in the activation of T cells and B cells, leading to the suppression of the immune response.

properties

IUPAC Name

1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methylpyrrol-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21-13-3-4-17(21)14-22(16-7-8-16)19(23)20-12-11-15-5-9-18(24-2)10-6-15/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIWOJYROIOQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NCCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

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